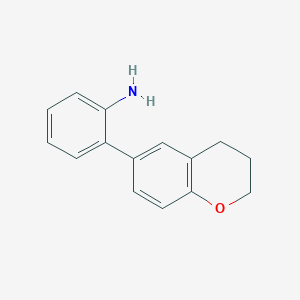

2-(Chroman-6-yl)aniline

Description

2-(Chroman-6-yl)aniline is an aromatic amine derivative featuring a chroman (benzopyran) core substituted with an aniline group at the 6-position. Chroman, a bicyclic structure comprising a benzene ring fused to a dihydropyran ring, confers unique steric and electronic properties to the compound.

Properties

Molecular Formula |

C15H15NO |

|---|---|

Molecular Weight |

225.28 g/mol |

IUPAC Name |

2-(3,4-dihydro-2H-chromen-6-yl)aniline |

InChI |

InChI=1S/C15H15NO/c16-14-6-2-1-5-13(14)11-7-8-15-12(10-11)4-3-9-17-15/h1-2,5-8,10H,3-4,9,16H2 |

InChI Key |

VWOLVKWTTWCJBH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C3=CC=CC=C3N)OC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chroman-6-yl)aniline typically involves the following steps:

Formation of Chromane Core: The chromane core can be synthesized through a domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, followed by PCC oxidation and dehydroxylation.

Introduction of Aniline Group: The aniline group can be introduced via a nucleophilic aromatic substitution reaction where aniline reacts with a suitable chromane derivative under basic conditions.

Industrial Production Methods

Industrial production methods for 2-(Chroman-6-yl)aniline are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Chroman-6-yl)aniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or hydroxylated derivatives.

Scientific Research Applications

2-(Chroman-6-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chroman-6-yl)aniline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(Chroman-6-yl)aniline with substituted anilines from the evidence, focusing on molecular properties, substituent effects, and applications:

Key Findings from Comparative Analysis:

Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): Chloro (-Cl) and nitro (-NO₂) substituents (e.g., 2-Chloro-5-nitroaniline) increase electrophilic reactivity, favoring coupling reactions . Electron-Donating Groups (EDGs): Methyl (-CH₃) and ethyl (-C₂H₅) groups (e.g., 2-Ethyl-6-methylaniline) enhance solubility in nonpolar solvents and stabilize free radicals .

Synthetic Methods :

- Sulfonylation : describes a sulfonamide synthesis using 3,4-dimethoxybenzene sulfonyl chloride and an aniline derivative, a method applicable to 2-(Chroman-6-yl)aniline for functionalization .

- HPLC Purification : Compounds like 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline () were purified via HPLC, suggesting similar protocols for chroman derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.